molecular formula C18H19NO4S B3017977 (E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1424658-35-4

(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B3017977
CAS No.: 1424658-35-4
M. Wt: 345.41
InChI Key: HSSYYOACBOOMQF-UHFFFAOYSA-N
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Description

(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide is a sulfonamide derivative characterized by a benzodioxole moiety linked via an ethyl group to an ethenesulfonamide backbone substituted with a 4-methylphenyl group. This compound belongs to a class of molecules studied for their structural and functional versatility, particularly in medicinal chemistry and materials science. The benzodioxole group contributes to electron-rich aromatic interactions, while the sulfonamide and ethene groups enhance reactivity and conformational rigidity.

Properties

IUPAC Name

(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-14-2-4-15(5-3-14)9-11-24(20,21)19-10-8-16-6-7-17-18(12-16)23-13-22-17/h2-7,9,11-12,19H,8,10,13H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSYYOACBOOMQF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Alkylation: The benzodioxole moiety is then alkylated with an appropriate ethylating agent.

    Sulfonamide Formation: The alkylated benzodioxole is reacted with a sulfonyl chloride derivative of 4-methylphenyl to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst or catalyst precursor in organic reactions.

    Material Science: Its structural properties might make it useful in the development of new materials.

Biology and Medicine

    Biochemistry: Studying its interactions with biological molecules to understand its mechanism of action.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: Potential use in the development of new drugs or as a chemical probe in biological studies.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in binding interactions, while the sulfonamide group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes critical differences between the target compound and its analogues from the evidence:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Features
Target: (E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide Benzodioxol-ethyl linker; 4-methylphenyl ~391.4 (estimated) N/A N/A Enhanced lipophilicity due to ethyl linker; methyl group for steric modulation.
(E)-N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide () Benzodioxol-methyl linker; 4-methoxyphenyl ~393.4 N/A N/A Methoxy group increases electron density; shorter linker alters flexibility.
(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c, ) 4-bromophenyl; 4-fluorophenyl ~370.2 79 138–140 Halogen substituents enhance electrophilicity and binding interactions.
Bis-sulfonamide 11 () Tosyl groups on 2,2-(ethylenedioxy)bis(ethylamine) ~468.5 High N/A Bis-sulfonamide structure; potential for chelation or polymer applications.

Biological Activity

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C17H20N2O4S
  • Molecular Weight : 348.42 g/mol
  • IUPAC Name : (E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide

The presence of the benzodioxole moiety is significant as it is often associated with various pharmacological activities, including anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, a study on biphenyl derivatives showed significant cytotoxicity against human tumor cell lines, suggesting that structural analogs could also possess similar effects .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameIC50 (µM)Cell Line Tested
Biphenyl Derivative A19.41ECV304 (Human Endothelial Cells)
Biphenyl Derivative B29.27A549 (Lung Cancer Cells)
This compoundTBDTBD

The exact IC50 values for this compound are yet to be determined in specific studies; however, the structural similarities suggest potential efficacy.

The mechanisms through which sulfonamides exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Sulfonamides can inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria and potentially in cancer cells.
  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

  • Study on Antiproliferative Effects :
    A recent investigation into the antiproliferative effects of sulfonamide derivatives demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines. The study highlighted the importance of the benzodioxole group in enhancing biological activity .
  • Structure-Activity Relationship Analysis :
    Research focusing on structure-activity relationships (SAR) indicated that modifications to the benzodioxole moiety could enhance anticancer activity. This suggests that this compound may be optimized for better efficacy .

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